molecular formula C23H34N2O4S B4949771 N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[4-(cyclohexylsulfamoyl)-2-methylphenoxy]acetamide

N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[4-(cyclohexylsulfamoyl)-2-methylphenoxy]acetamide

Cat. No.: B4949771
M. Wt: 434.6 g/mol
InChI Key: KMMXSYKQGJAONK-UHFFFAOYSA-N
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Description

N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[4-(cyclohexylsulfamoyl)-2-methylphenoxy]acetamide is a complex organic compound with a unique structure that combines cyclohexyl and phenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[4-(cyclohexylsulfamoyl)-2-methylphenoxy]acetamide typically involves multiple steps. The initial step often includes the formation of the cyclohexylsulfamoyl group, followed by the introduction of the phenoxyacetamide moiety. Common reagents used in these reactions include cyclohexylamine, phenol derivatives, and acetic anhydride. The reaction conditions usually require controlled temperatures and the presence of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and increase efficiency. The use of advanced techniques such as catalytic oxidation and site-selective functionalization can further enhance the production process .

Chemical Reactions Analysis

Types of Reactions

N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[4-(cyclohexylsulfamoyl)-2-methylphenoxy]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the phenoxy group, using reagents like sodium hydroxide or halogenating agents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[4-(cyclohexylsulfamoyl)-2-methylphenoxy]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[4-(cyclohexylsulfamoyl)-2-methylphenoxy]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of cyclohexyl and phenoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-2-[4-(cyclohexylsulfamoyl)-2-methylphenoxy]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34N2O4S/c1-18-16-21(30(27,28)25-20-10-6-3-7-11-20)12-13-22(18)29-17-23(26)24-15-14-19-8-4-2-5-9-19/h8,12-13,16,20,25H,2-7,9-11,14-15,17H2,1H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMMXSYKQGJAONK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2CCCCC2)OCC(=O)NCCC3=CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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